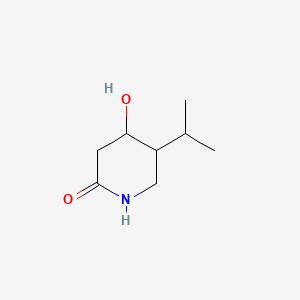
N,3-dihydroxy-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-Dihydroxy-2-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with hydroxyl groups at the N and 3 positions and a carboxamide group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dihydroxy-2-pyridinecarboxamide typically involves the hydroxylation of 2-pyridinecarboxamide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a temperature range of 0-50°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. The use of high-pressure reactors and automated systems ensures consistent production and scalability.
化学反応の分析
Types of Reactions: N,3-Dihydroxy-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid derivatives.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of N,3-dialkoxy-2-pyridinecarboxamide or N,3-diacyl-2-pyridinecarboxamide.
科学的研究の応用
N,3-Dihydroxy-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,3-dihydroxy-2-pyridinecarboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The carboxamide group can participate in coordination with metal ions, influencing various biochemical pathways. These interactions can lead to inhibition or activation of specific biological processes, depending on the context.
類似化合物との比較
N,3-Dihydroxy-2-pyridinecarboxamide can be compared with other pyridine derivatives such as:
2-Pyridinecarboxamide: Lacks the hydroxyl groups, leading to different chemical reactivity and biological activity.
3-Hydroxy-2-pyridinecarboxamide: Contains a single hydroxyl group, resulting in distinct properties and applications.
N-Hydroxy-2-pyridinecarboxamide: Features a hydroxyl group at the nitrogen position, affecting its interaction with molecular targets.
Uniqueness: The presence of both hydroxyl groups and a carboxamide group in this compound provides a unique combination of chemical functionalities. This allows for versatile reactivity and the potential for diverse applications in various fields.
特性
IUPAC Name |
N,3-dihydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-2-1-3-7-5(4)6(10)8-11/h1-3,9,11H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHJWGWESYDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)

![[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B571379.png)



![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)
![[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B571391.png)

